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Compound of Interest

Compound Name: Deuruxolitinib

Cat. No.: B3181904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the in vitro kinase inhibition profile

of Deuruxolitinib (also known as CTP-543), a deuterated analogue of ruxolitinib.

Deuruxolitinib is an oral inhibitor of Janus kinases (JAKs) and is under development for the

treatment of moderate-to-severe alopecia areata. This document summarizes its inhibitory

potency against the JAK family and its broader selectivity across the human kinome, based on

available data for Deuruxolitinib and its close structural analog, ruxolitinib. Detailed

methodologies for typical kinase inhibition assays are also provided to offer a comprehensive

understanding of the preclinical characterization of this compound.

Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Deuruxolitinib has been primarily characterized against the Janus

kinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50)

for Deuruxolitinib against JAK1, JAK2, JAK3, and TYK2.

Table 1: Deuruxolitinib IC50 Values for Janus Kinases
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Kinase IC50 (nM)

JAK1 4.6

JAK2 26

JAK3 870

TYK2 49

Data sourced from publicly available FDA documents.

To provide a broader perspective on the selectivity of Deuruxolitinib, the following table

presents the dissociation constants (Kd) for the structurally similar compound, ruxolitinib,

against a panel of kinases. Lower Kd values indicate stronger binding affinity. This

KINOMEscan® data serves as a strong proxy for the selectivity profile of Deuruxolitinib.

Table 2: Ruxolitinib Kinome Scan Results (Selected Kinases)
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Target Gene Symbol Kd (nM)

Janus kinase 2 JAK2 0.0

Tyrosine kinase 2 TYK2 0.9

Janus kinase 3 JAK3 2.0

Janus kinase 1 JAK1 3.4

Mitogen-activated protein

kinase kinase kinase 2
MAP3K2 41.0

Calcium/calmodulin-dependent

protein kinase II alpha
CAMK2A 46.0

Rho associated coiled-coil

containing protein kinase 2
ROCK2 52.0

Rho associated coiled-coil

containing protein kinase 1
ROCK1 60.0

Doublecortin like kinase 1 DCAMKL1 68.0

Death associated protein

kinase 1
DAPK1 72.0

Death associated protein

kinase 3
DAPK3 89.0

Calcium/calmodulin-dependent

protein kinase II delta
CAMK2D 90.0

Leucine rich repeat kinase 2

(G2019S)
LRRK2 90.0

Death associated protein

kinase 2
DAPK2 97.0

Cyclin G associated kinase GAK 99.0

Data derived from a KINOMEscan® screen of ruxolitinib.
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Experimental Protocols
The determination of kinase inhibition potency, typically expressed as an IC50 value, is

performed using in vitro kinase assays. Two common methods are the radiometric assay and

the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radiometric Kinase Assay
This method is considered a gold standard for its direct measurement of phosphate

incorporation into a substrate.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP

or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of

incorporated radioactivity is directly proportional to the kinase activity.

General Protocol:

Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate

(peptide or protein), and a buffer solution with necessary cofactors (e.g., Mg²⁺).

Inhibitor Addition: Serial dilutions of the test compound (Deuruxolitinib) are added to the

reaction wells. A control with no inhibitor is included.

Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and

radiolabeled [γ-³²P]ATP. The final ATP concentration is typically kept close to the Michaelis

constant (Km) of the kinase for ATP to ensure accurate determination of competitive

inhibition.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C).

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted radiolabeled ATP. This is often achieved by spotting the

reaction mixture onto phosphocellulose paper, which binds the substrate, followed by

washing steps to remove unincorporated ATP.
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Detection and Quantification: The radioactivity incorporated into the substrate is measured

using a scintillation counter or a phosphorimager.

Data Analysis: The percentage of kinase inhibition for each compound concentration is

calculated relative to the control. The IC50 value is determined by fitting the data to a

sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular non-radioactive alternative suitable for high-throughput

screening.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the

kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin

(APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody

binds, bringing the europium donor and the APC acceptor into close proximity, resulting in a

FRET signal.

General Protocol:

Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with varying

concentrations of the inhibitor (Deuruxolitinib) in a microplate well.

Detection: After the kinase reaction, a detection mixture containing a europium-labeled anti-

phospho-antibody and streptavidin-APC is added to the wells.

Incubation: The plate is incubated to allow for the binding of the antibody to the

phosphorylated substrate and the binding of streptavidin to the biotinylated substrate.

Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-

resolved fluorescence detection. The reader excites the europium donor and measures the

emission from both the donor and the acceptor.

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this

ratio indicates inhibition of the kinase. IC50 values are determined by plotting the emission

ratio against the inhibitor concentration and fitting to a dose-response curve.
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Visualizations
JAK-STAT Signaling Pathway and Deuruxolitinib
Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

critical signaling cascade involved in immunity and cell growth. Deuruxolitinib exerts its

therapeutic effect by inhibiting key components of this pathway.
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Caption: Deuruxolitinib inhibits JAK1 and JAK2, blocking the phosphorylation of STAT

proteins.

General Workflow of an In Vitro Kinase Inhibition Assay
The following diagram illustrates the typical steps involved in determining the in vitro potency of

a kinase inhibitor like Deuruxolitinib.
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
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To cite this document: BenchChem. [In Vitro Kinase Inhibition Profile of Deuruxolitinib: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3181904#in-vitro-characterization-of-deuruxolitinib-
kinase-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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